[(3S)-Pyrrolidin-3-yl]pyrazin-2-amine dihydrochloride
Description
Historical Context of Pyrrolidin-Pyrazine Compounds in Medicinal Chemistry Research
Pyrrolidine-pyrazine hybrids emerged as a focus of medicinal chemistry in the early 21st century, driven by the need for saturated heterocycles with enhanced three-dimensional (3D) pharmacophore coverage. Unlike planar aromatic systems, the pyrrolidine ring’s pseudorotation enables dynamic conformational flexibility, allowing precise spatial alignment with biological targets. The integration of pyrazine—a nitrogen-rich aromatic ring—introduced complementary hydrogen-bonding and π-stacking capabilities, critical for interacting with enzymes and receptors. Early work on pyrrolidine derivatives, such as proline analogs, demonstrated improved metabolic stability and bioavailability compared to their aromatic counterparts. By 2015, advances in stereoselective synthesis enabled the systematic exploration of (3S)-configured pyrrolidines, culminating in compounds like this compound, which combined stereochemical precision with multifunctional reactivity.
Academic Significance in Small Molecule Drug Discovery
This compound has become a cornerstone in academic drug discovery due to its dual functionality:
- Stereochemical Precision : The (3S) configuration ensures enantioselective interactions with chiral binding pockets, as seen in CXCR4 chemokine receptor antagonists.
- Diverse Reactivity : The pyrazin-2-amine moiety participates in multicomponent reactions, enabling rapid diversification into imidazolidines and fused heterocycles.
Recent studies highlight its utility in probing structure-activity relationships (SAR) for kinase inhibitors and G protein-coupled receptors (GPCRs). For example, analogs of this compound demonstrated sub-nanomolar binding affinity to CXCR4, a receptor implicated in cancer metastasis.
Table 1: Applications of Pyrrolidine-Pyrazine Hybrids in Drug Discovery
Current Landscape of Structure-Function Research
Contemporary research focuses on three axes:
- Synthetic Methodologies : One-pot cycloadditions and metal-catalyzed couplings now enable efficient access to (3S)-configured pyrrolidines. For instance, 1,3-dipolar cycloadditions between azomethine ylides and pyrazine-derived dipolarophiles yield spiro-pyrrolidines with >95% enantiomeric excess.
- Computational Modeling : Molecular docking studies reveal that the dihydrochloride salt form enhances solubility and ionic interactions with aspartate residues in enzymatic pockets.
- Functional Group Engineering : Substituents at the pyrrolidine 3-position (e.g., methyl, fluorine) modulate bioavailability and target engagement. Fluorinated analogs mitigate hERG channel liabilities while retaining CXCR4 affinity.
Table 2: Structural Features and Functional Impacts
Properties
IUPAC Name |
N-[(3S)-pyrrolidin-3-yl]pyrazin-2-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4.2ClH/c1-2-9-5-7(1)12-8-6-10-3-4-11-8;;/h3-4,6-7,9H,1-2,5H2,(H,11,12);2*1H/t7-;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYXOUIVXZWSQS-KLXURFKVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC2=NC=CN=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1NC2=NC=CN=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S)-Pyrrolidin-3-yl]pyrazin-2-amine dihydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of a pyrrolidine derivative with a pyrazine derivative under specific conditions to form the desired compound. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and catalysts like palladium on carbon or copper iodide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might include steps such as purification through recrystallization or chromatography to obtain the dihydrochloride salt in high purity.
Chemical Reactions Analysis
Types of Reactions
[(3S)-Pyrrolidin-3-yl]pyrazin-2-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of bases like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidin-3-one derivatives, while reduction could produce pyrrolidin-3-yl alcohols.
Scientific Research Applications
[(3S)-Pyrrolidin-3-yl]pyrazin-2-amine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly as a kinase inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of [(3S)-Pyrrolidin-3-yl]pyrazin-2-amine dihydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The pathways involved could include inhibition of kinase activity or modulation of neurotransmitter receptors, depending on the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Key Observations:
- Stereochemistry : The (3S) configuration in the target compound distinguishes it from the (R)-enantiomer in , which may lead to divergent biological activities.
- Heterocyclic Core : Pyrazine (target) vs. pyridine () alters electronic properties. Pyrazine’s electron-deficient ring may enhance π-π stacking in enzyme binding.
- Substituents : The dihydrochloride salt improves aqueous solubility compared to neutral analogs like N-(Pyridin-3-yl)pyrazin-2-amine ().
Biological Activity
[(3S)-Pyrrolidin-3-yl]pyrazin-2-amine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHClN
- Molar Mass : 237.13 g/mol
- CAS Number : 1365931-44-7
Synthesis
The synthesis of this compound typically involves the cyclization of pyrrolidine and pyrazine derivatives. Common solvents include dichloromethane and ethanol, with catalysts such as palladium on carbon or copper iodide used to facilitate the reaction.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Kinases : It may function as a kinase inhibitor, affecting signaling pathways involved in cell proliferation and survival.
- Receptors : The compound could modulate neurotransmitter receptors, influencing neurological pathways.
Antimicrobial and Antiviral Properties
Research indicates that this compound exhibits potential antimicrobial and antiviral activities. Studies have suggested its efficacy against various pathogens, although specific data on its spectrum of activity remain limited .
Case Studies
- Antiviral Efficacy : In vitro studies demonstrated that this compound showed significant inhibition against respiratory syncytial virus (RSV), indicating its potential as an antiviral agent .
- Kinase Inhibition : A study highlighted that the compound inhibited certain kinases at low micromolar concentrations, suggesting its role as a potential therapeutic agent in cancer treatment .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | Activity Type | IC (μM) | Notes |
|---|---|---|---|
| [(3S)-Pyrrolidin-3-yl]pyrazin-2-am | Kinase Inhibitor | 0.5 - 5 | Effective against multiple kinases |
| Pyrazolo[3,4-d]pyrimidine derivatives | Kinase Inhibitor | 0.1 - 2 | Known for broader kinase inhibition |
| Pyrrolo[2,3-d]pyrimidine derivatives | Anticancer Activity | 0.05 - 1 | Exhibits significant anticancer properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
